AH 7614 Exhibits >300-Fold Selectivity for FFA4 Over FFA1 Compared to Dual Agonist GW9508
AH 7614 demonstrates high selectivity for FFA4 (GPR120) over the related FFA1 (GPR40) receptor. In vitro binding and functional assays report a pIC50 of 7.1–8.1 for FFA4 across species, while pIC50 for human FFA1 is <4.6, representing a selectivity window exceeding 300-fold [1]. In contrast, the dual agonist GW9508 activates both FFA1 (pEC50 7.32) and FFA4 (pEC50 5.46) [2], introducing confounding FFA1-mediated effects in experimental systems. This high selectivity profile is critical for studies requiring unambiguous attribution of biological effects to FFA4 antagonism without interference from FFA1 modulation.
| Evidence Dimension | Receptor selectivity (pIC50) |
|---|---|
| Target Compound Data | FFA4: pIC50 = 7.1 (human), 8.1 (mouse, rat); FFA1: pIC50 <4.6 |
| Comparator Or Baseline | GW9508: FFA1 pEC50 = 7.32, FFA4 pEC50 = 5.46 |
| Quantified Difference | AH 7614: >316-fold selective for FFA4 over FFA1; GW9508: ~72-fold selective for FFA1 over FFA4 |
| Conditions | Calcium mobilization assays in recombinant cell lines expressing human receptors |
Why This Matters
Procurement of AH 7614 ensures FFA4-specific antagonism with minimal FFA1 cross-reactivity, eliminating the need for additional control compounds to deconvolute dual-receptor effects.
- [1] Sparks SM, Chen G, Collins JL, et al. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120). Bioorg Med Chem Lett. 2014 Jul 15;24(14):3100-3. DOI: 10.1016/j.bmcl.2014.05.012. View Source
- [2] Briscoe CP, Peat AJ, McKeown SC, et al. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. Br J Pharmacol. 2006 Jul;148(5):619-28. DOI: 10.1038/sj.bjp.0706770. View Source
